4-Bromo-2-ethylphenyl isocyanate 4-Bromo-2-ethylphenyl isocyanate
Brand Name: Vulcanchem
CAS No.: 480439-24-5
VCID: VC3790852
InChI: InChI=1S/C9H8BrNO/c1-2-7-5-8(10)3-4-9(7)11-6-12/h3-5H,2H2,1H3
SMILES: CCC1=C(C=CC(=C1)Br)N=C=O
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol

4-Bromo-2-ethylphenyl isocyanate

CAS No.: 480439-24-5

Cat. No.: VC3790852

Molecular Formula: C9H8BrNO

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-ethylphenyl isocyanate - 480439-24-5

Specification

CAS No. 480439-24-5
Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
IUPAC Name 4-bromo-2-ethyl-1-isocyanatobenzene
Standard InChI InChI=1S/C9H8BrNO/c1-2-7-5-8(10)3-4-9(7)11-6-12/h3-5H,2H2,1H3
Standard InChI Key FLIAQDYICDWTPW-UHFFFAOYSA-N
SMILES CCC1=C(C=CC(=C1)Br)N=C=O
Canonical SMILES CCC1=C(C=CC(=C1)Br)N=C=O

Introduction

Structural and Physical Properties

Molecular Characteristics

4-Bromo-2-ethylphenyl isocyanate has the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol . Its IUPAC name is 4-bromo-2-ethyl-1-isocyanatobenzene, reflecting the substitution pattern on the benzene ring: a bromine atom at the para position, an ethyl group at the ortho position, and an isocyanate (-N=C=O) functional group . The canonical SMILES notation is CCC1=C(C=CC(=C1)Br)N=C=O, which encodes the connectivity of atoms in the molecule .

Physicochemical Data

Key physical properties include:

  • Boiling point: 253–254 °C (lit.)

  • Density: 1.449 g/mL at 25 °C

  • Refractive index: 1.5760 (n²⁰/D)

  • LogP (partition coefficient): 2.98 , indicating moderate lipophilicity.

The compound typically exists as a liquid at room temperature and is sparingly soluble in water but miscible with organic solvents such as xylene or dichloromethane .

Synthesis Methods

Metal Cyanate Halide Exchange

Chemical Reactivity

Isocyanate Group Reactivity

The isocyanate (-N=C=O) group is highly electrophilic, enabling reactions with nucleophiles such as alcohols, amines, and water:

  • With alcohols: Forms urethanes (carbamates) via addition:
    R-N=C=O + R’OH → R-NH-C(O)-OR’\text{R-N=C=O + R'OH → R-NH-C(O)-OR'} .

  • With amines: Produces ureas:
    R-N=C=O + R”NH₂ → R-NH-C(O)-NHR”\text{R-N=C=O + R''NH₂ → R-NH-C(O)-NHR''} .

  • Hydrolysis: Reacts with water to form unstable carbamic acid, decomposing to amines and CO₂ .

Electrophilic Aromatic Substitution

The bromine atom on the benzene ring directs further substitution reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids could replace the bromine with other functional groups, expanding the compound’s utility in cross-coupling chemistry .

Applications

Pharmaceutical Intermediates

4-Bromo-2-ethylphenyl isocyanate is employed in synthesizing urea and carbamate derivatives, which are prevalent in drug discovery. For example, it has been used to prepare mixed bisamide compounds with potential biological activity .

Polymer Chemistry

The compound serves as a monomer in polyurethane production, contributing to materials with tailored mechanical and thermal properties . Its aromatic structure enhances polymer rigidity, making it suitable for high-performance coatings and adhesives.

Agrochemical Research

In agrochemistry, derivatives of this isocyanate are explored as precursors for herbicides and insecticides, leveraging its ability to functionalize aromatic scaffolds .

Analytical Data

Spectroscopic Characterization

  • IR spectroscopy: Strong absorption at ~2270 cm⁻¹ (N=C=O stretch) .

  • NMR (¹H, CDCl₃): δ 1.28 (t, 3H, CH₂CH₃), 2.72 (q, 2H, CH₂CH₃), 7.12–7.45 (m, 3H, aromatic) .

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